1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one
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Overview
Description
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one is a synthetic compound characterized by the presence of a fluorophenyl group, a piperidinyl group, and a pyrrolidinone core
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Piperidinyl Group: This can be done through reductive amination or other suitable methods to attach the piperidinyl moiety to the pyrrolidinone core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one can be compared with similar compounds, such as:
1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidin-2-one: Contains a methyl group instead of fluorine, leading to different chemical and physical properties.
1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5301-29-1 |
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Molecular Formula |
C15H19FN2O |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H19FN2O/c16-12-4-6-13(7-5-12)18-11-8-14(15(18)19)17-9-2-1-3-10-17/h4-7,14H,1-3,8-11H2 |
InChI Key |
YQTAUCCALHOTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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